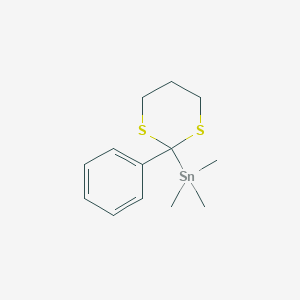
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by a piperidinium core with a hexadecyloxy methyl group and a methyl group attached to the nitrogen atom, forming a chloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride typically involves the quaternization of 1-methylpiperidine with hexadecyl chloromethyl ether. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include oxidized forms of the piperidinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Hydrolysis: Alcohols and piperidinium derivatives.
Applications De Recherche Scientifique
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. The molecular targets include membrane proteins and phospholipids. The pathways involved often relate to the disruption of cellular membranes and interference with membrane-bound enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the hexadecyloxy group enhances its hydrophobic interactions, making it particularly effective in disrupting lipid bilayers and serving as a potent surfactant.
Propriétés
Numéro CAS |
78524-69-3 |
|---|---|
Formule moléculaire |
C23H48ClNO |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
1-(hexadecoxymethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-23-24(2)20-17-16-18-21-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LQXQSLZWBNJERD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC[N+]1(CCCCC1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


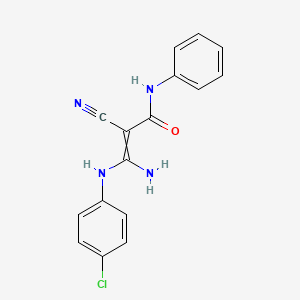
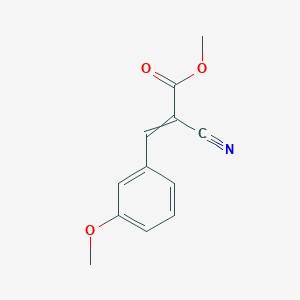
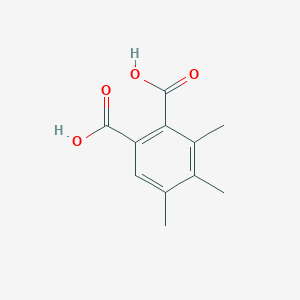
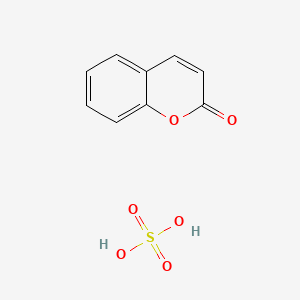
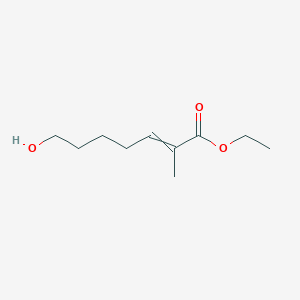
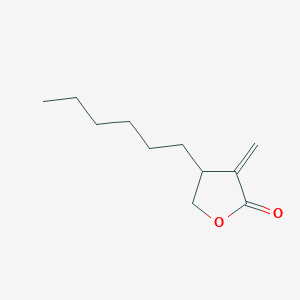
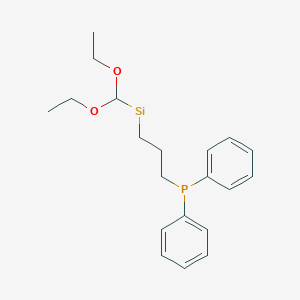
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
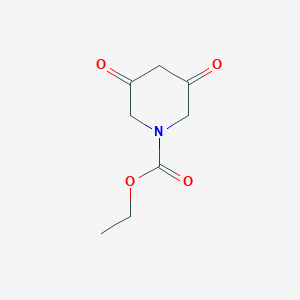
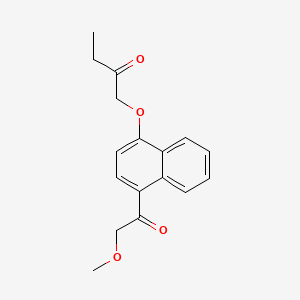
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)


